Cryptdin-6
Description
Cryptdin-6 is a mouse α-defensin produced by Paneth cells in the small intestinal crypts. As a member of the defensin family, it features six cysteine residues forming three intramolecular disulfide bonds (Cys1–Cys6, Cys2–Cys4, Cys3–Cys5), a hallmark of α-defensins that stabilizes its β-sheet-rich tertiary structure . This compound is secreted into the intestinal lumen, where it exerts potent antimicrobial activity against Gram-negative and Gram-positive bacteria, including Escherichia coli and Salmonella typhimurium . Its mechanism involves membrane disruption via electrostatic interactions with microbial surfaces, followed by pore formation and cytoplasmic leakage .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
DLVCYCRARGCKGRERMNGTCRKGHLLYMLCCR |
Origin of Product |
United States |
Comparison with Similar Compounds
Cryptdin Isoforms in Mice
Mouse Paneth cells express six α-defensin isoforms (Cryptdin-1 to Cryptdin-6). This compound distinguishes itself through its luminal secretion and post-translational modifications. For example:
- Cryptdin-4 : Lacks an N-terminal glycine residue. Recombinant (des-Gly)-Cryptdin-4 shows ~50% reduced activity against E. coli compared to full-length Cryptdin-4, highlighting the importance of N-terminal integrity .
- This compound variants : Truncated forms like (des-Leu)-Cryptdin-6 and (des-Leu-Arg)-Cryptdin-6 exhibit 2–4-fold lower bactericidal activity than intact this compound .
Table 1: Comparison of Mouse Cryptdin Isoforms
Human α-Defensins
Humans express two Paneth cell α-defensins, HD5 and HD6, which share structural homology with this compound but differ in activity:
- HD5: Targets E. coli and Listeria monocytogenes but requires proteolytic activation for full potency.
- HD6: Forms nanonets to trap pathogens rather than directly lysing membranes . This compound demonstrates broader-spectrum activity without requiring activation, likely due to evolutionary adaptations in mice .
Cryptdin-Related Sequences (CRS)
CRS peptides, such as CRS4C-1a and CRS4C-3d, are structurally related to this compound but exhibit distinct expression patterns and uncharacterized antimicrobial roles. For example, CRS4C is upregulated in ileitis-prone mice, suggesting a role in inflammatory regulation .
Table 2: this compound vs. Related Peptides
Key Research Findings
N-Terminal Integrity : Truncation of even a single N-terminal residue (e.g., Leu in this compound) reduces bactericidal activity by disrupting membrane docking .
Post-Secretory Modulation: Luminal aminopeptidases modify this compound in vivo, fine-tuning its activity against commensal vs. pathogenic bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
